

Preclinical Safety and Toxicology Profile of UR-1505

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Compound of Interest

Compound Name: UR-1505

Cat. No.: B1683733

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Introduction

UR-1505 is a novel investigational compound with specific pharmacological activity. This document provides a comprehensive overview of the preclinical safety and toxicology data for **UR-1505**, intended for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate relevant biological pathways and experimental workflows.

Experimental Protocols

The safety and toxicology of **UR-1505** were evaluated through a series of in vitro and in vivo studies designed to comply with regulatory guidelines.

In Vitro Cytotoxicity Assay

- **Cell Lines:** A panel of human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and SH-SY5Y (neuroblastoma), were utilized.
- **Methodology:** Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with increasing concentrations of **UR-1505** (ranging from 0.1 μM to 100 μM) for 24 and 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Acute Oral Toxicity Study in Rodents

- **Animal Model:** Male and female Sprague-Dawley rats (8-10 weeks old) were used.
- **Methodology:** A single oral dose of **UR-1505** was administered via gavage at various dose levels (50, 300, and 2000 mg/kg). The animals were observed for clinical signs of toxicity, morbidity, and mortality for 14 days. Body weight was recorded weekly. At the end of the study, all animals were subjected to a gross necropsy, and key organs were collected for histopathological examination.

Ames Test for Mutagenicity

- **Strains:**Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.
- **Methodology:** The assay was performed with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). **UR-1505** was tested at five different concentrations. The number of revertant colonies was counted, and the mutagenic potential was assessed by comparing the number of revertants in the treated plates to the solvent control plates.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical safety and toxicology studies of **UR-1505**.

Table 1: In Vitro Cytotoxicity of **UR-1505** (IC50 Values)

Cell Line	24-hour IC50 (µM)	48-hour IC50 (µM)
HepG2	> 100	85.2
HEK293	> 100	> 100
SH-SY5Y	92.5	78.1

Table 2: Acute Oral Toxicity of **UR-1505** in Rats

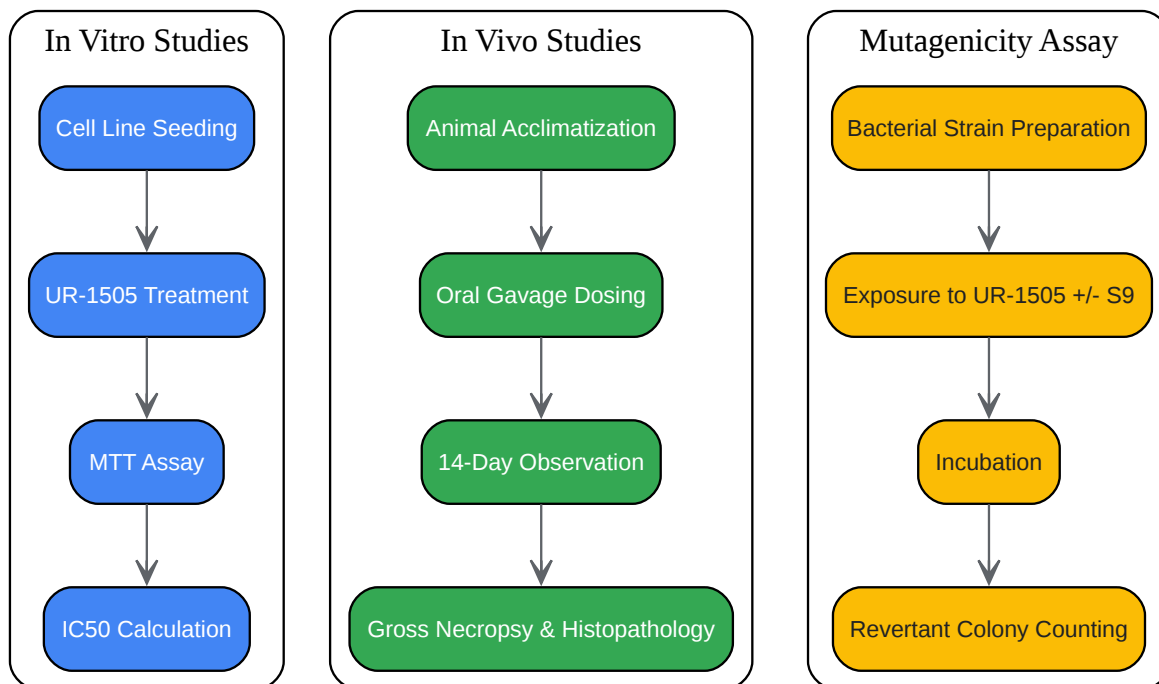
Dose (mg/kg)	Clinical Signs	Mortality
50	No observable adverse effects	0/10
300	Mild lethargy, resolved within 24 hours	0/10
2000	Piloerection, lethargy, and ataxia	1/10

Table 3: Ames Test Results for **UR-1505**

Bacterial Strain	Without S9 Activation	With S9 Activation	Result
TA98	No increase in revertants	No increase in revertants	Non-mutagenic
TA100	No increase in revertants	No increase in revertants	Non-mutagenic
TA1535	No increase in revertants	No increase in revertants	Non-mutagenic
TA1537	No increase in revertants	No increase in revertants	Non-mutagenic
WP2 uvrA	No increase in revertants	No increase in revertants	Non-mutagenic

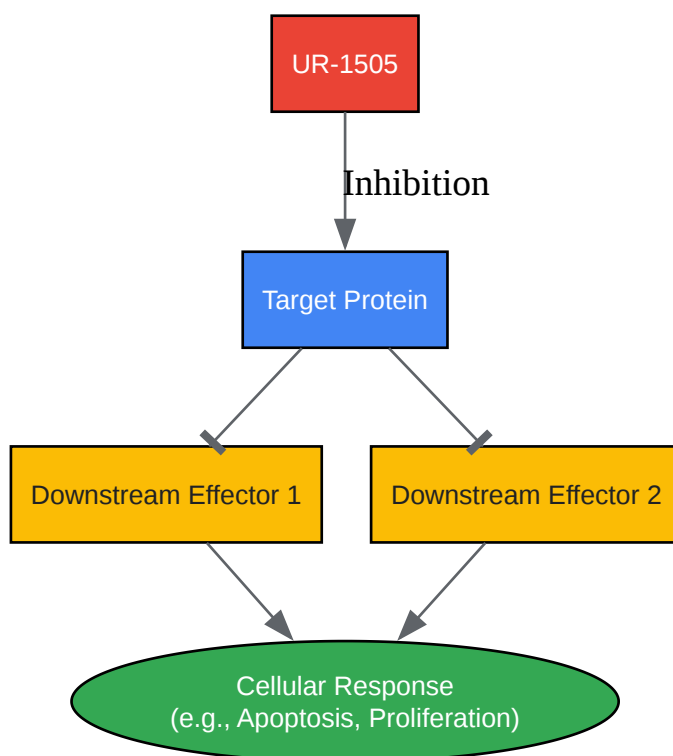
Diagrams and Visualizations

The following diagrams illustrate the experimental workflows and potential signaling pathways related to **UR-1505**'s mechanism of action.



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Preclinical Safety Evaluation Workflow for **UR-1505**.



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Hypothesized Signaling Pathway of **UR-1505**.

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